![molecular formula C16H12FN3O2S B2606926 1-(3-fluorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 951527-38-1](/img/structure/B2606926.png)
1-(3-fluorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
The compound “1-(3-fluorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a fluorobenzyl group, a thiazolyl group, and a dihydropyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. Unfortunately, without specific information or an existing study on this compound, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure and the nature of its functional groups .Scientific Research Applications
Antiviral Activity
Indole derivatives, including compounds related to our target molecule, have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus .
Antitubercular Activity
The search for effective antitubercular agents led to the study of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives , which share structural features with our compound. These derivatives showed promise in combating antimicrobial drug resistance by pathogens, including Mycobacterium tuberculosis .
Gastric Acid Secretion Inhibition
Interestingly, our compound’s analogs have been explored for their H+,K±ATPase inhibitory activity and inhibition of gastric acid secretion. Notably, compound 13e exhibited prolonged efficacy compared to proton pump inhibitors (PPIs) .
Other Potential Applications
While the above fields highlight specific activities, it’s essential to recognize that indole derivatives, including our compound, possess a wide range of biological effects. These include anti-inflammatory, anticancer, antioxidant, antimicrobial, antidiabetic, and antimalarial properties . Further research may uncover additional therapeutic possibilities.
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is found in many biologically active compounds such as antimicrobial, antifungal, antiviral, and antitumor drugs . Therefore, the targets of this compound could be similar to those of other thiazole-containing compounds.
Mode of Action
The mode of action of thiazole-containing compounds is diverse, depending on the specific compound and its targets. Some thiazole-containing compounds act as inhibitors for certain enzymes, while others might interact with cell membranes or DNA .
Biochemical Pathways
Thiazole-containing compounds can affect various biochemical pathways, depending on their specific targets. For example, some thiazole-containing antitumor drugs might affect cell division and growth pathways .
Pharmacokinetics
The solubility and stability of thiazole-containing compounds can be influenced by the presence of other functional groups in the molecule .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it targets an enzyme involved in cell division, it might result in inhibited cell growth .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the activity of some thiazole-containing compounds can be enhanced or inhibited by certain ions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c17-12-4-1-3-11(9-12)10-20-7-2-5-13(15(20)22)14(21)19-16-18-6-8-23-16/h1-9H,10H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJDTASEWJVPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide |
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